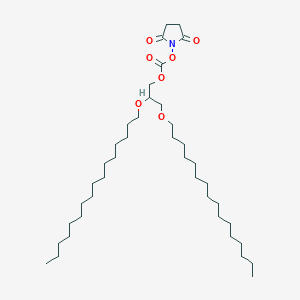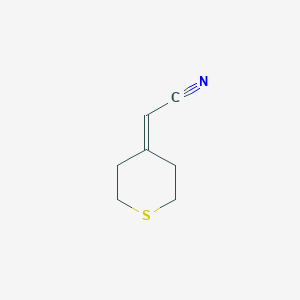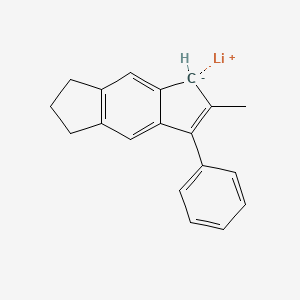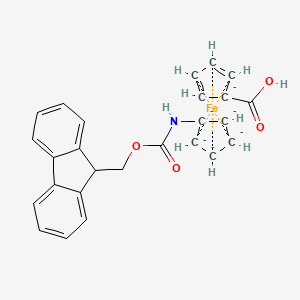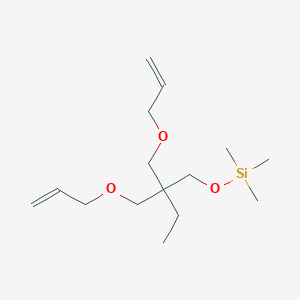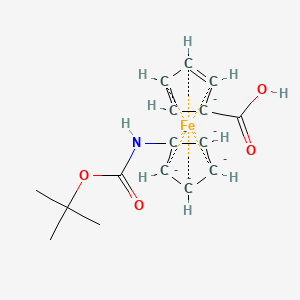
tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron” is a complex chemical entity that combines a carbamate, a carboxylic acid, and an iron center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-cyclopentylcarbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Cyclopenta-2,4-diene-1-carboxylic acid can be synthesized through the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis of the resulting adduct.
The iron component can be introduced through coordination chemistry techniques, where the iron center is coordinated to the carboxylic acid and carbamate ligands under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, where each intermediate is purified before proceeding to the next step. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, which can change its oxidation state and reactivity.
Reduction: Reduction reactions can also occur, especially if the iron is in a higher oxidation state.
Substitution: The carbamate and carboxylic acid groups can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron center can lead to the formation of iron(III) complexes, while substitution reactions can yield various derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry to study the properties of metal complexes. It can also serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound’s iron center can be explored for its potential role in enzymatic reactions and as a model for iron-containing biomolecules.
Medicine
Industry
In industry, the compound can be used in the development of new materials, catalysts, and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The iron center can participate in redox reactions, while the carbamate and carboxylic acid groups can form hydrogen bonds and coordinate with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various processes.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclopentyl and iron components.
Cyclopentadiene carboxylic acid: Similar in structure but lacks the tert-butyl carbamate and iron components.
Iron(III) acetylacetonate: Contains an iron center but different ligands.
Uniqueness
The uniqueness of tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron lies in its combination of functional groups and the presence of an iron center
属性
IUPAC Name |
tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMCBABATYQBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FeNO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
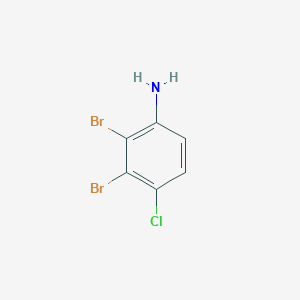
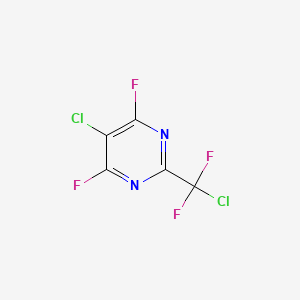
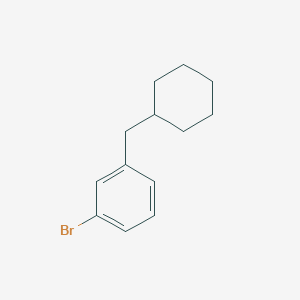
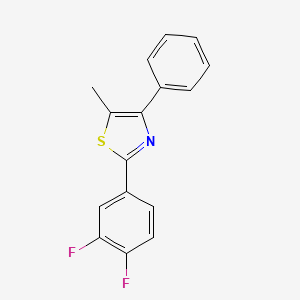
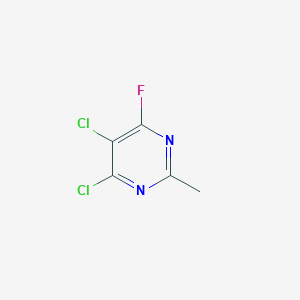
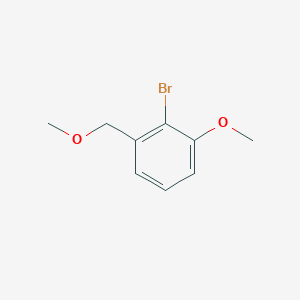
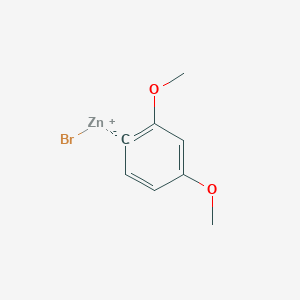
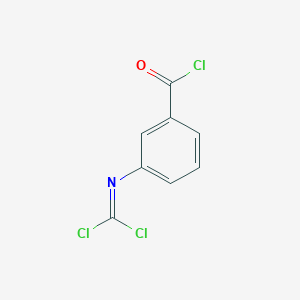
![1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B6361333.png)
